molecular formula C13H13NOS2 B2773317 (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one CAS No. 153567-97-6

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one

Cat. No.: B2773317
CAS No.: 153567-97-6
M. Wt: 263.4 g/mol
InChI Key: JHAHQBBMMGFVIS-UHFFFAOYSA-N
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Description

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one is a thiazole derivative. Thiazoles are a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one typically involves the condensation of a mesityl aldehyde with a thiazolone derivative under basic conditions. The reaction may proceed as follows:

    Starting Materials: Mesityl aldehyde and thiazolone.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.

    Procedure: The reactants are mixed and heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    Benzothiazole: Contains a fused benzene ring, offering different properties.

    Thiazolidine: A saturated analog with different reactivity.

Uniqueness

(5E)-2-mercapto-5-(mesitylmethylene)-1,3-thiazol-4(5H)-one is unique due to the presence of the mesitylmethylene group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

153567-97-6

Molecular Formula

C13H13NOS2

Molecular Weight

263.4 g/mol

IUPAC Name

2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16)

InChI Key

JHAHQBBMMGFVIS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C

solubility

not available

Origin of Product

United States

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